molecular formula C26H16N4O6S B11548422 2-(1,3-benzothiazol-2-yl)-4-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol

2-(1,3-benzothiazol-2-yl)-4-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol

Cat. No.: B11548422
M. Wt: 512.5 g/mol
InChI Key: ITFVXVFWLCFZQX-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]PHENOL is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring, a dinitrophenoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]PHENOL typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dinitrophenoxy Group: The dinitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a dinitrophenol derivative reacts with a suitable leaving group on the benzothiazole ring.

    Formation of the Schiff Base: The final step involves the condensation of the benzothiazole derivative with 4-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]PHENOL under basic conditions to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]PHENOL undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]PHENOL involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA.

    Pathways Involved: It can modulate oxidative stress pathways, inhibit microbial growth, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(2,3-DIMETHOXYBENZYLIDENE)ACETOHYDRAZIDE
  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(2-BROMOBENZYLIDENE)ACETOHYDRAZIDE

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]PHENOL is unique due to its combination of a benzothiazole ring, a dinitrophenoxy group, and a phenol group

Properties

Molecular Formula

C26H16N4O6S

Molecular Weight

512.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]phenol

InChI

InChI=1S/C26H16N4O6S/c31-23-11-7-17(13-20(23)26-28-21-3-1-2-4-25(21)37-26)27-15-16-5-9-19(10-6-16)36-24-12-8-18(29(32)33)14-22(24)30(34)35/h1-15,31H

InChI Key

ITFVXVFWLCFZQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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